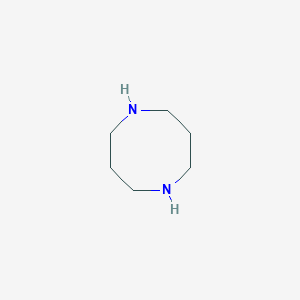

1,5-Diazacyclooctane

Overview

Description

1,5-Diazacyclooctane is an organic compound with the formula (CH2CH2CH2NH)2 . It is a colorless oil and a cyclic diamine .

Synthesis Analysis

1,5-Diazacyclooctane is prepared in low yield by the alkylation of ammonia with 1,3-dibromopropane . It has also been synthesized through sequential N-alkylation reactions for a Tröger’s base-containing rigid ladder polymer .Molecular Structure Analysis

The molecular formula of 1,5-Diazacyclooctane is C6H14N2 . It has a molar mass of 114.192 g·mol−1 . The structure of 1,5-Diazacyclooctane contains a total of 22 bonds, including 8 non-H bonds, 1 eight-membered ring, and 2 secondary amines (aliphatic) .Chemical Reactions Analysis

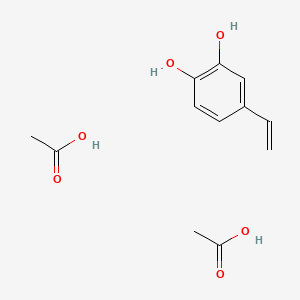

As a bis secondary amine, 1,5-Diazacyclooctane condenses with aldehydes to give bicyclic derivatives . It also reacts with acrolein to produce 1,5-diazacyclooctanes, a significant downstream product of oxidative stress .Physical And Chemical Properties Analysis

1,5-Diazacyclooctane is a colorless liquid with a boiling point of 78–80 °C (172–176 °F; 351–353 K) at 16 Torr . It has a density of 0.852 and a pKa of 11.03±0.20 (Predicted) .Scientific Research Applications

Inhibition of Amyloid-β(1‐40) Fibrillization

1,5-Diazacyclooctanes, derived from polyamines and acrolein, have been shown to inhibit Aβ40 peptide fibrillization and significantly suppress cell cytotoxicity. This implies their potential role in modulating oxidative stress processes associated with neural diseases (Tsutsui et al., 2016).

Coordination Modes and Magnetic Properties

1,5-Diazacyclooctane (DACO) has been used to synthesize a range of diazamesocyclic ligands and their Cu(II) complexes, showing varying coordination modes and magnetic properties. These complexes demonstrate the impact of pendant arms on the structure and properties of the metal complexes, influencing magnetic coupling (Bu et al., 2000).

Optically Active Derivatives

Chiral substituted 1,5-Diazacyclooctane (1,5-DACO) derivatives have been synthesized, highlighting their chemical and biological significance. These derivatives were produced via nucleophilic alkylation, providing a range of optically active 1,5-DACO compounds (Chulakova et al., 2019).

Catalytic Reactivity and Nanoparticle Formation

A 1,5-diazacyclooctane-palladium(II) complex facilitated the formation of palladium nanoparticles, which were used as a heterogeneous catalyst for C–C bond formation via C(sp3)–H activation (Fujiki & Tanaka, 2017).

β-Fluorine⋯Ammonium Interaction

Studies of 3-fluoro-1,5-diazacyclooctane hydrobromide revealed significant influence by C–F⋯N+ interactions on molecule conformations, showing the impact of such interactions in chemical structures (Gooseman et al., 2006).

Phenoxo-Bridged Dinuclear CoII Complex

Research on a novel phenoxo-bridged dinuclear CoII complex with a diazamesocyclic ligand showed unique CoN2O2Cl geometry and highlighted the potential of 1,5-DACO in forming complex metal structures (Du et al., 2002).

[4+4] Dimerization

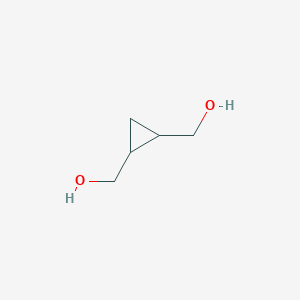

1,5-Diazacyclooctanes were synthesized from unsaturated imines through [4+4] dimerization, demonstrating the role of hydroxyl groups in the reaction efficiency and proposing novel OH–π interactions (Tanaka et al., 2014).

Vibrational Spectroscopic Analysis

The study of 3-hydroxy-1,5-diazacyclooctane and its copper(II) complex provided insights into the changes in vibrational spectra and offered a deeper understanding of molecular interactions in such complexes (He et al., 2001).

Siderophore Analogue

A siderophore analogue based on 1,5-diazacyclooctane showed effective complexation behaviour towards CuII and FeIII, indicating its potential in metal ion transport and chelation studies (Gaspar et al., 2003).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1,5-diazocane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-3-7-5-2-6-8-4-1/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSQWLLKIZBMEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313786 | |

| Record name | Octahydro-1,5-diazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Diazacyclooctane | |

CAS RN |

5687-07-0 | |

| Record name | Octahydro-1,5-diazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5687-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1,5-diazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

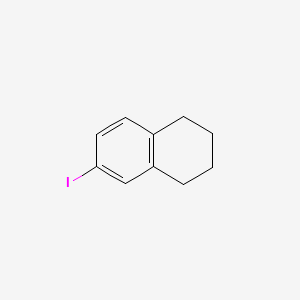

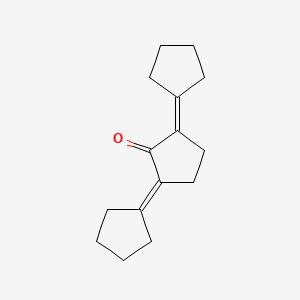

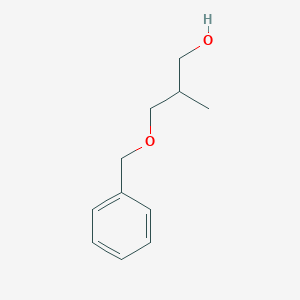

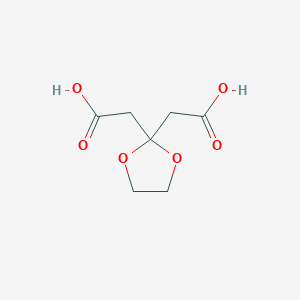

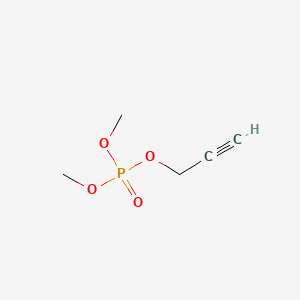

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester](/img/structure/B3191672.png)

![Naphtho[1,2-c]furan-1(3h)-one](/img/structure/B3191679.png)

![Furo[3,4-b]quinoxaline-1,3-dione](/img/structure/B3191686.png)